dimethyl [2,2,2-trichloro-1-({[3-(trifluoromethyl)anilino]carbonyl}oxy)ethyl]phosphonate
Description
Dimethyl [2,2,2-trichloro-1-({[3-(trifluoromethyl)anilino]carbonyl}oxy)ethyl]phosphonate is a highly substituted organophosphonate compound. Its structure features a trichloroethyl group, a dimethyl phosphonate ester, and a 3-(trifluoromethyl)anilino carbonyloxy moiety.
Properties
IUPAC Name |
(2,2,2-trichloro-1-dimethoxyphosphorylethyl) N-[3-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl3F3NO5P/c1-22-25(21,23-2)9(11(13,14)15)24-10(20)19-8-5-3-4-7(6-8)12(16,17)18/h3-6,9H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMXYWJALODUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(C(Cl)(Cl)Cl)OC(=O)NC1=CC=CC(=C1)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3F3NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [2,2,2-trichloro-1-({[3-(trifluoromethyl)anilino]carbonyl}oxy)ethyl]phosphonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 2,2,2-trichloroethyl phosphonate with 3-(trifluoromethyl)aniline under controlled conditions to form the desired product. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques such as automated reactors and in-line monitoring to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [2,2,2-trichloro-1-({[3-(trifluoromethyl)anilino]carbonyl}oxy)ethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized phosphonates.
Scientific Research Applications
Dimethyl [2,2,2-trichloro-1-({[3-(trifluoromethyl)anilino]carbonyl}oxy)ethyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which dimethyl [2,2,2-trichloro-1-({[3-(trifluoromethyl)anilino]carbonyl}oxy)ethyl]phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms and the phosphonate group contribute to its reactivity and binding affinity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diethyl 2-Oxo-2-Arylethylphosphonates ()
- Structural Differences : These compounds replace the trichloroethyl group with a 2-oxo-2-arylethyl chain and use diethyl phosphonate esters instead of dimethyl.
- Synthesis: Synthesized via reaction of 2-bromo-1-aryl-ethanones with triethylphosphite at 80°C, followed by purification via column chromatography. The target compound likely requires similar phosphonate esterification but with trichloro-substituted intermediates .
2,2,2-Trifluoroethyl Methyl 2-Oxoalkylphosphonates ()
- Structural Differences : These analogs substitute the trichloroethyl group with a trifluoroethyl chain and use a methyl phosphonate ester.
- Synthesis: Prepared via Steglich esterification of dimethyl phosphonates with 2,2,2-trifluoroethanol. The target compound’s synthesis might involve analogous steps but with trichloroethanol derivatives .
- Functional Comparison : The trifluoroethyl group offers lower electronegativity than trichloro, possibly reducing stability but improving solubility in hydrophobic environments.
Pesticide-Related Analogs ()
Compounds like etaconazole and propiconazole share halogenated aromatic rings but lack phosphonate groups.
Phosphonate Esters in Drug Development ()
European patents describe phosphonate-containing compounds with trifluoromethyl anilino groups, though these feature morpholine or pyrimidine rings instead of trichloroethyl chains.
Data Tables for Comparative Analysis
Table 2: Functional Group Impact on Properties
| Group | Electronegativity | Stability | Bioactivity Potential |
|---|---|---|---|
| Trichloroethyl | High | High | Enhanced pesticidal |
| Trifluoroethyl | Moderate | Moderate | Improved solubility |
| 2-Oxo-2-Arylethyl | Low | Variable | Tunable via aryl group |
Research Findings and Inferences
- Synthetic Challenges : The trichloroethyl group in the target compound may necessitate stringent reaction conditions (e.g., controlled temperature) to avoid decomposition, as seen in analogous phosphonate syntheses .
- Biological Performance : Compared to etaconazole, the phosphonate group and trichloro substituent could enhance binding to enzymes like acetylcholinesterase in pests, though in vitro studies are needed for confirmation .
- Computational Predictions : Molecular docking tools (e.g., AutoDock Vina) could model the target compound’s affinity for pesticidal targets, leveraging its electronegative groups for stronger interactions .
Biological Activity
Dimethyl [2,2,2-trichloro-1-({[3-(trifluoromethyl)anilino]carbonyl}oxy)ethyl]phosphonate is a complex organophosphorus compound with significant biological activity. This article explores its cytogenetic, mutagenic, and embryotoxic effects based on various studies, highlighting its potential implications in toxicology and pharmacology.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₃H₁₄Cl₃F₃N₂O₃P
- Molecular Weight : 397.60 g/mol
This compound features a phosphonate group, which is common in organophosphorus compounds known for their biological activity.
Biological Activity Overview
Research has shown that this compound exhibits various biological activities:
- Cytogenetic Effects : A study indicated that a single dose of 81 mg/kg significantly increased chromosome aberrations in the bone marrow cells of CFLP mice. This suggests potential genotoxicity associated with the compound .
- Mutagenic Activity : In dominant lethal mutation assays, administration of the compound resulted in a slight increase in fetal mortality in DBA mice, indicating mutagenic potential under specific conditions. However, no significant effects were observed in AB Jena/Halle mice under similar dosages .
- Embryotoxicity : The compound was also evaluated for embryotoxic effects. The results indicated that it could lead to increased fetal mortality rates when administered to pregnant mice at high doses .
Table 1: Summary of Biological Effects
| Study Reference | Dosage (mg/kg) | Effect Observed | Type of Study |
|---|---|---|---|
| 81 | Increased chromosome aberrations | Cytogenetic Study | |
| 81 | Slight increase in fetal mortality | Dominant Lethal Mutation Assay |
The biological activity of this compound is primarily attributed to its interaction with acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Organophosphates inhibit AChE, leading to an accumulation of acetylcholine at synaptic clefts and subsequent neurotoxicity. Studies have shown that the compound's phosphonate group can effectively bind to the active site of AChE, resulting in prolonged neurotransmitter action and potential toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
